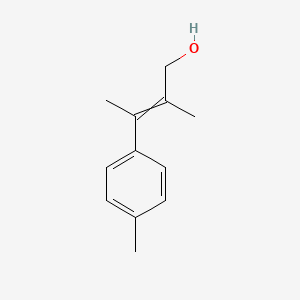
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is an organic compound with the molecular formula C₁₂H₁₆O. It is a derivative of butenol and features a methylphenyl group, making it a significant compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a homoallylic alcohol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and catalytic hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde.
Reduction: Reduces the double bond to form saturated alcohol.
Substitution: Involves replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as thionyl chloride (SOCl₂) for converting alcohols to chlorides.
Major Products
Oxidation: Forms ketones or aldehydes.
Reduction: Forms saturated alcohols.
Substitution: Forms alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(4-methylphenyl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and methylphenyl groups.
Pathways: Involves oxidative and reductive pathways that modify the compound’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-1-ol: A similar compound with a simpler structure, lacking the methylphenyl group.
2-Methyl-3-buten-2-ol: Another related compound with a different position of the double bond.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: A compound with an additional alkyne group, offering different reactivity.
Uniqueness
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is unique due to its combination of a butenol backbone with a methylphenyl group, providing distinct chemical and physical properties that make it valuable in various applications .
Eigenschaften
CAS-Nummer |
141972-48-7 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
FUNSDMHTKMPIAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
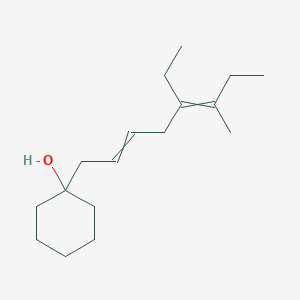
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
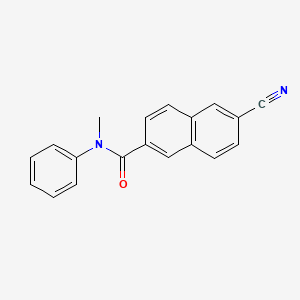
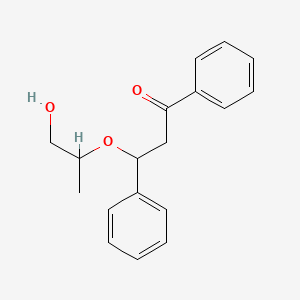
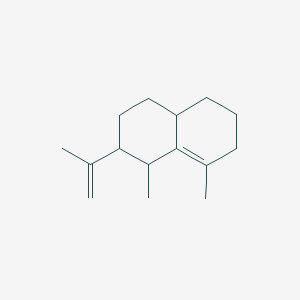
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
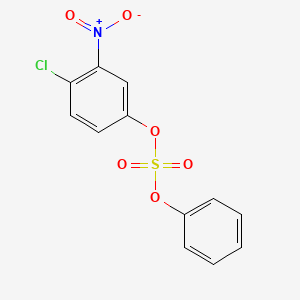
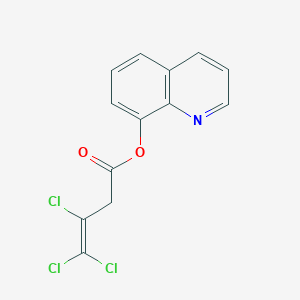

![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
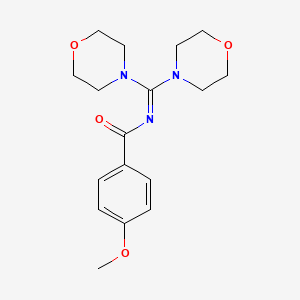
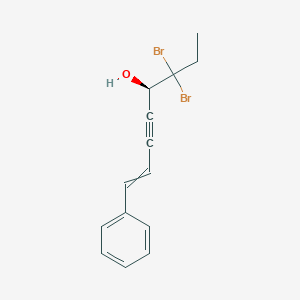
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
